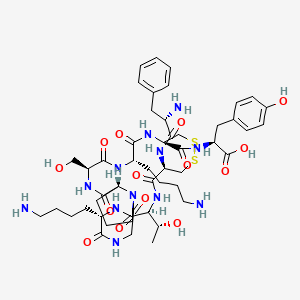
Cdr2.ame(45-50)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdr2.ame(45-50) is a synthetic peptide analog derived from the complementarity-determining region (CDR) of the D1 domain of human CD4. This compound is designed to mimic the structure and function of natural CDRs, which are crucial for the binding of antibodies to antigens. The specific sequence of Cdr2.ame(45-50) is modified to enhance its stability and binding affinity, making it a valuable tool in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdr2.ame(45-50) involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of Cdr2.ame(45-50) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process is optimized to minimize waste and maximize yield. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cdr2.ame(45-50) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA).
Major Products Formed
The major products formed from these reactions include modified peptides with altered stability, binding affinity, and biological activity. These modifications can enhance the peptide’s utility in various applications .
Scientific Research Applications
Cdr2.ame(45-50) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, particularly in the context of immune responses.
Medicine: Investigated for its potential as a therapeutic agent in autoimmune diseases and cancer.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
Cdr2.ame(45-50) exerts its effects by mimicking the natural CDRs of antibodies, allowing it to bind specifically to target antigens. This binding can block or modulate the activity of the target, leading to various biological effects. The molecular targets and pathways involved include the inhibition of CD4-MHC II interactions and the modulation of T cell activation .
Comparison with Similar Compounds
Similar Compounds
CDR3.AME(82-89): Another synthetic peptide analog derived from the CDR3 region of CD4.
CDR2.AME(50-55): A related compound with slight variations in the amino acid sequence.
Uniqueness
Cdr2.ame(45-50) is unique due to its specific sequence and modifications, which confer enhanced stability and binding affinity. These properties make it particularly useful in applications requiring high specificity and stability .
Properties
CAS No. |
174490-49-4 |
|---|---|
Molecular Formula |
C50H74N12O14S2 |
Molecular Weight |
1131.3 g/mol |
IUPAC Name |
(2S)-2-[[(6S,9S,12R,17R,20S,23S,26R)-6,20-bis(4-aminobutyl)-12-[[(2S)-2-amino-3-phenylpropanoyl]amino]-9-[(1R)-1-hydroxyethyl]-23-(hydroxymethyl)-2,5,8,11,19,22,25-heptaoxo-14,15-dithia-1,4,7,10,18,21,24-heptazabicyclo[24.3.0]nonacosane-17-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C50H74N12O14S2/c1-28(64)41-49(74)56-33(12-5-7-19-51)43(68)54-24-40(66)62-21-9-14-39(62)48(73)58-36(25-63)45(70)55-34(13-6-8-20-52)44(69)60-37(46(71)57-35(50(75)76)23-30-15-17-31(65)18-16-30)26-77-78-27-38(47(72)61-41)59-42(67)32(53)22-29-10-3-2-4-11-29/h2-4,10-11,15-18,28,32-39,41,63-65H,5-9,12-14,19-27,51-53H2,1H3,(H,54,68)(H,55,70)(H,56,74)(H,57,71)(H,58,73)(H,59,67)(H,60,69)(H,61,72)(H,75,76)/t28-,32+,33+,34+,35+,36+,37+,38+,39-,41+/m1/s1 |
InChI Key |
OYERTRYXMHYFQW-VQAKXNOLSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CCCCN)CO)CCCCN)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CCCCN)CO)CCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















